B1578295 Cytolysin

Cytolysin

Cat. No.: B1578295
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytolysin is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vaccine Development

ClyA has been extensively researched for its potential use in vaccine development. Its ability to present antigens on the surface of outer membrane vesicles (OMVs) makes it a valuable tool for eliciting robust immune responses. Recent studies have demonstrated that ClyA can be engineered to display heterologous antigens, which can enhance the efficacy of vaccines against various pathogens .

Case Study: ClyA in Vaccine Platforms

  • Research Findings : ClyA was used to create OMVs carrying fusion proteins that displayed specific antigens. These OMVs were shown to provoke strong immune responses in animal models.
  • Outcome : Enhanced protection against infections was observed, indicating that ClyA-based vaccines could be effective against diseases caused by pathogenic bacteria.

Tumor Therapy

ClyA's cytotoxic properties have also led to investigations into its use as an anti-tumor agent. The ability of ClyA to induce apoptosis in target cells makes it a candidate for cancer therapy. Research has shown that ClyA can selectively kill tumor cells while sparing normal cells, which is crucial for therapeutic applications .

Case Study: ClyA as an Anti-Tumor Agent

  • Research Findings : Experiments demonstrated that recombinant ClyA could induce significant apoptosis in various cancer cell lines.
  • Outcome : This selectivity suggests that ClyA could be developed into a targeted therapy for certain types of cancer.

Molecular Biology Tools

Cytolysins like ClyA and VCC are being explored as tools for molecular biology applications, particularly in nanopore technology. Their ability to form stable pores can be harnessed for sequencing technologies and other applications requiring controlled membrane permeability .

Potential Applications:

  • Nanopore Sequencing : Utilizing the pore-forming capabilities of cytolysins to create nanopores for DNA sequencing.
  • Drug Delivery Systems : Engineering cytolysins to facilitate the delivery of therapeutic agents across cellular membranes.

Mechanistic Insights

Understanding the mechanisms by which cytolysins exert their effects is crucial for their application. For instance, studies on VCC have revealed insights into its oligomerization and membrane insertion processes, which are vital for its pore-forming activity . Similarly, research on ClyA has elucidated its secretion pathways and regulatory mechanisms under different environmental conditions .

Data Table: Summary of this compound Applications

Application AreaThis compound TypeMechanism/FunctionKey Findings/Outcomes
Vaccine DevelopmentClyAAntigen presentation via OMVsInduces robust immune response
Tumor TherapyClyAInduces apoptosis in tumor cellsSelective killing of cancer cells
Molecular Biology ToolsClyA/VCCPore formation for nanopore technologyPotential use in DNA sequencing
Mechanistic InsightsVCCOligomerization and membrane insertionUnderstanding pore formation mechanisms

Chemical Reactions Analysis

Cytolysin Production and Modification

Enterococcus faecalis strains produce this compound, which is composed of two peptides, CylL<sub>L'</sub> and CylL<sub>S'</sub> . These peptides exhibit lytic activity against mammalian cells and Gram-positive bacteria, dependent on the presence of both peptides . The production of this compound enhances virulence in E. faecalis infection models and is associated with patient mortality .

This compound is a lanthipeptide, a polycyclic peptide produced in a two-step process involving the dehydration of serine (Ser) and threonine (Thr) residues to dehydroamino acids, followed by the addition of cysteine (Cys) residues to the dehydroamino acids .

The enzyme CylM catalyzes these reactions . CylM's dehydration domain resembles the catalytic core of eukaryotic lipid kinases, and its structure reveals that the kinase and phosphate elimination active sites are adjacent to each other .

Lanthionine and Methyllanthionine Formation

The post-translational modifications of this compound involve the formation of lanthionine and methyllanthionine . Dehydration yields 2,3-didehydroalanine (Dha) from serine and (Z)-2,3-didehydrobutyrine (Dhb) from threonine . Neighboring intrapeptide cysteine residues then undergo a nucleophilic, Michael addition to the dehydrated side chains, forming thioether bonds and creating lanthionine (from serine) or methyllanthionine (from threonine) . Mature this compound peptides have a unique stereochemistry, with CylL<sub>L'</sub> containing two lanthionine bridges in the LL configuration .

This compound Activity and Key Residues

Alanine substitution studies of all residues in CylL<sub>L'</sub> and CylL<sub>S'</sub> have identified key residues involved in this compound activity and cell-type specificity . All (methyl)lanthionines and a Gly-rich hinge region are critical for activity, and the large subunit CylL<sub>L'</sub> has a stronger affinity for the membrane or a target molecule within it .

Altering the LL stereochemistry in this compound to DL decreases the minimal inhibitory concentration (MIC) against bacteria by 10-fold but does not change hemolytic activity .

This compound Regulation

The regulation of the this compound operon involves a quorum-sensing mechanism with the CylR1/CylR2 two-component regulatory system . CylR2, a DNA-binding protein, binds specifically to a 22 bp fragment of the this compound promoter region . CylR2 represses this compound expression by obstructing the promoter, preventing biosynthesis of the this compound operon transcript . Mutation of Asn40 in CylR2 to alanine results in derepression of the this compound promoter .

Pore Formation and Lysis Dynamics

This compound-A (ClyA) is a pore-forming toxin whose pore-forming kinetics and lysis dynamics have been studied . ClyA forms transmembrane pores, leading to cell lysis . Lysis experiments on red blood cells (RBCs) have quantified lysis dynamics under isotonic conditions in phosphate-buffered saline for toxin concentrations ranging from 2.94–14.7 nM .

Kinetic models account for monomer binding, conformation, and oligomerization to form the dodecameric ClyA pore complex . Lysis occurs when the number of pores per RBC (n<sub>p</sub>) exceeds a critical number, n<sub>pc</sub> . The number of pores per RBC to initiate lysis is between 392 and 768 for the sequential oligomerization mechanism and between 5300 and 6300 for the non-sequential mechanism . Cell rupture occurs with a steady number of pores ranging from 515 to 11,000 on the RBC surface for the sequential mechanism .

Properties

bioactivity

Antimicrobial

sequence

TTPACFTIGLGVGALFSAKFC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.